molecular formula C13H20N2O B1612079 N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine CAS No. 871825-58-0

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

Cat. No. B1612079
CAS RN: 871825-58-0
M. Wt: 220.31 g/mol
InChI Key: JDNFUXILVHKZKU-UHFFFAOYSA-N
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Description

“N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is also known by the synonyms “METHYL-(2-MORPHOLIN-4-YLMETHYL-BENZYL)-AMINE” and "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a benzyl group through a methylene bridge, with a methylamine substituent on the benzyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P271) .

Future Directions

As for the future directions, while specific information is not available, the use of morpholine derivatives in various chemical reactions suggests potential applications in chemical synthesis and industrial processes .

properties

IUPAC Name

N-methyl-1-[2-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-4-2-3-5-13(12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFUXILVHKZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594581
Record name N-Methyl-1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871825-58-0
Record name N-Methyl-1-{2-[(morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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